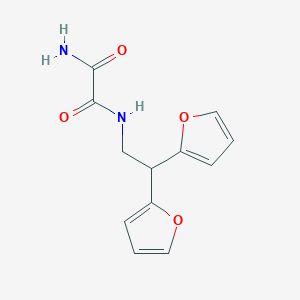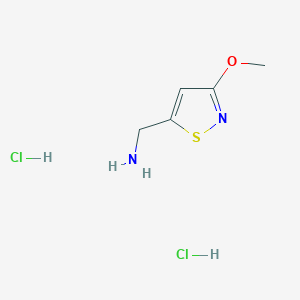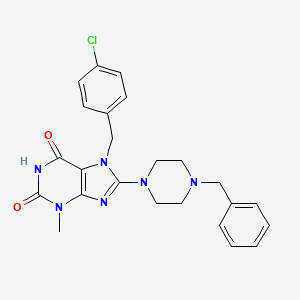![molecular formula C12H12N2O5S2 B2828273 5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 931314-47-5](/img/no-structure.png)
5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as DMSO, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
New Routes in Chemical Synthesis
Researchers have developed new synthetic routes to create pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, starting from 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine. These compounds exhibit potential for further chemical transformations and applications in medicinal chemistry, indicating a methodology for creating complex molecules from simpler pyrimidine derivatives similar to the compound (Hassneen & Abdallah, 2003).
Antibacterial Activity
The synthesis and evaluation of antibacterial activities of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives have been conducted. These compounds showed high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics, suggesting potential applications for related sulfonyl-substituted pyrimidine derivatives in developing new antibacterial agents (Gadad et al., 2000).
Chemiluminescence Studies
The base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, derived from singlet oxygenation of certain thiophenes, has been studied for their chemiluminescence properties. This research could provide insights into the photochemical behaviors of sulfonyl-substituted compounds and their potential applications in developing chemiluminescent probes or materials (Watanabe et al., 2010).
Pharmacological Profiles
Studies on the synthesis of 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones and their pharmacological profiles have been conducted. These compounds showed significant local anesthetic activity, suggesting that similar sulfonyl-substituted pyrimidine derivatives could have potential applications in developing new local anesthetic or antiarrhythmic drugs (Ranise et al., 1997).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one' involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with thiourea followed by cyclization to form the desired product.", "Starting Materials": [ "3,4-dimethoxybenzenesulfonyl chloride", "thiourea" ], "Reaction": [ "Add thiourea to a solution of 3,4-dimethoxybenzenesulfonyl chloride in a suitable solvent such as dichloromethane or chloroform.", "Stir the reaction mixture at room temperature for several hours until complete consumption of the starting material is observed.", "Heat the reaction mixture to reflux for several hours to promote cyclization of the intermediate thiourea adduct to form the desired product.", "Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent.", "Purify the product by recrystallization or chromatography to obtain the final compound in high yield and purity." ] } | |
CAS-Nummer |
931314-47-5 |
Molekularformel |
C12H12N2O5S2 |
Molekulargewicht |
328.36 |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O5S2/c1-18-8-4-3-7(5-9(8)19-2)21(16,17)10-6-13-12(20)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,20) |
InChI-Schlüssel |
XIYFMGBWRJLZLB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)
![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)

![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)
